(Z)-methyl 2-(2-((2-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-methyl 2-(2-((2-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole-derived compound featuring a 2-chlorobenzoyl imino group and a methyl acetate moiety. Its Z-configuration at the imino bond ensures structural specificity, which is critical for biological interactions. The compound’s synthesis likely involves multi-step reactions, including condensation of benzothiazole derivatives with halogenated acylating agents and subsequent esterification.
Properties
IUPAC Name |
methyl 2-[2-(2-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-23-15(21)10-20-13-8-4-5-9-14(13)24-17(20)19-16(22)11-6-2-3-7-12(11)18/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVZNPCKGWNFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It contains a 2-chlorobenzoic acid moiety, which is known to act as a plant growth regulator. It modulates the formation of stems, leaves, and flowers, as well as the development and ripening of fruit.
Mode of Action
Based on its structural similarity to 2-chlorobenzoic acid, it might interact with its targets in a similar manner. 2-chlorobenzoic acid is a Bronsted acid, capable of donating a hydron to an acceptor.
Biological Activity
(Z)-methyl 2-(2-((2-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides an overview of the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22ClN2O3S, with a molecular weight of approximately 396.91 g/mol. Its structural components suggest potential interactions with various biological targets that may lead to therapeutic effects.
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 3.5 | Cell cycle arrest |
| This compound | A549 (Lung Cancer) | TBD | TBD |
Anti-inflammatory Activity
Benzothiazole derivatives have also been reported to possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The inhibition of these pathways suggests that this compound could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial activity of benzothiazole derivatives has been widely studied. Research indicates that these compounds exhibit significant antibacterial and antifungal effects against various pathogens. For example, similar compounds have shown effectiveness against Staphylococcus aureus and Candida albicans.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Candida albicans | TBD |
Case Studies
- Anticancer Study : A recent study evaluated a series of benzothiazole derivatives for their anticancer activity against different cancer cell lines. The results indicated that compounds with a chlorobenzoyl moiety exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
- Anti-inflammatory Study : Another study assessed the anti-inflammatory effects of benzothiazole derivatives in a murine model of inflammation. The results showed a significant reduction in paw edema, suggesting the potential for therapeutic application in inflammatory diseases.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- Methyl 2-((Z)-3-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-((2,4-dichlorobenzoyl)imino)-4-oxothiazolidin-5-ylidene)acetate (2j): Features di-halogen (Cl) substitution on both benzothiazole and benzoyl rings. Exhibits significantly higher inhibitory activity compared to mono-halogenated analogues, suggesting synergistic effects of multiple halogens .
- (Z)-methyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate: Replaces 2-chlorobenzoyl with a 4-fluoro-isoxazole carbonyl group. Lower molecular weight (335.31 vs. ~396 for di-halogenated analogues) may improve solubility but reduce target affinity .
Aromatic and Heterocyclic Modifications
- Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate: Incorporates an indole group instead of chlorobenzoyl.
- Higher molecular weight (396.4) may limit membrane permeability .
Key Observations:
- Halogenation: Di-halogenation (e.g., 2j) enhances inhibitory potency compared to mono-halogenated analogues like the target compound .
- Ester Groups : Methyl esters (target compound) may offer better metabolic stability than ethyl or benzyl esters .
- Heterocycles: Quinoxaline or isoxazole substituents introduce diverse binding modes but increase molecular complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
